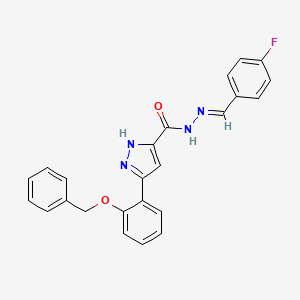![molecular formula C23H18N6O B12016648 (6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12016648.png)
(6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is a complex organic compound with the molecular formula C23H18N6O. This compound is notable for its unique structure, which combines a benzaldehyde moiety with a triazolo-phthalazinyl hydrazone group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone typically involves a multi-step process:
Formation of 4-(benzyloxy)benzaldehyde: This can be achieved by the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Synthesis of [1,2,4]triazolo[3,4-a]phthalazine: This intermediate can be synthesized by the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization with triethyl orthoformate.
Condensation Reaction: The final step involves the condensation of 4-(benzyloxy)benzaldehyde with [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone under acidic conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(benzyloxy)benzoic acid [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone.
Reduction: 4-(benzyloxy)benzyl alcohol [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other biologically active triazole derivatives.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and triazole moieties. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-b]phthalazin-6-ylhydrazone: Similar structure but different positioning of the triazole ring.
4-(benzyloxy)benzaldehyde [1,2,3]triazolo[4,3-a]phthalazin-6-ylhydrazone: Different triazole ring system.
Uniqueness
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is unique due to its specific triazole ring system and the presence of both benzaldehyde and hydrazone functionalities. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C23H18N6O |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C23H18N6O/c1-2-6-18(7-3-1)15-30-19-12-10-17(11-13-19)14-24-26-22-20-8-4-5-9-21(20)23-27-25-16-29(23)28-22/h1-14,16H,15H2,(H,26,28)/b24-14+ |
Clé InChI |
UPGJWLXYLIXRFG-ZVHZXABRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NN4C=NN=C4C5=CC=CC=C53 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NN4C=NN=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)

![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12016597.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12016598.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)
![11-[(5Z)-5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12016622.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12016635.png)


![2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016641.png)
![methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016642.png)
